

Desmopressin-d5: A Technical Guide to its Chemical Properties, Structure, and Analysis

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Compound of Interest

Compound Name: *Desmopressin-d5*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for **Desmopressin-d5**, a deuterated analog of the synthetic vasopressin derivative, Desmopressin. This guide is intended for researchers and professionals involved in drug development and scientific investigation.

Core Chemical and Physical Properties

Desmopressin-d5 is a synthetic nonapeptide, structurally similar to the natural antidiuretic hormone, vasopressin. The key modifications from vasopressin are the deamination of the N-terminal cysteine and the substitution of L-arginine at position 8 with D-arginine, which increases its antidiuretic potency and prolongs its half-life.^[1] The "-d5" designation indicates that five hydrogen atoms on the phenylalanine residue have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies and as an internal standard for mass spectrometry-based quantification.

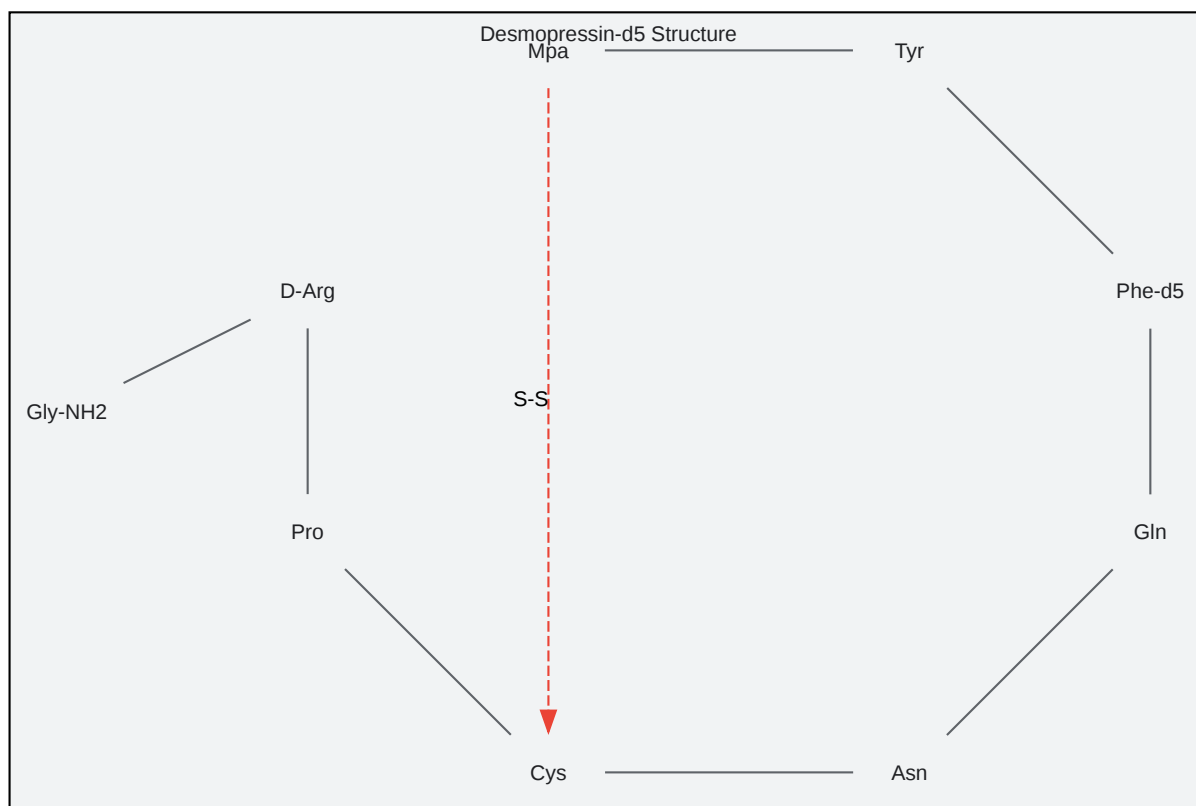
Quantitative Data Summary

The fundamental chemical and physical properties of **Desmopressin-d5** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₄₆ H ₅₉ D ₅ N ₁₄ O ₁₂ S ₂ [2] [3]
Molecular Weight	1074.25 g/mol [2] [4]
IUPAC Name	N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide [5]
Synonyms	1-(3-Mercaptopropanoic Acid)-8-D-arginine Vasopressin-d5, DDAVP-d5, Minirin-d5, Octim-d5 [3] [4]
Appearance	White to Off-White Crystalline Solid [4]
Storage Conditions	2-8°C Refrigerator [4] or -20°C [6]
Amino Acid Sequence	Mpa-Tyr-Phe(d5)-Gln-Asn-Cys-Pro-D-Arg-Gly-NH ₂ (with a disulfide bridge between Mpa-1 and Cys-6)

Chemical Structure

Desmopressin-d5 is a cyclic peptide with a disulfide bond forming a ring structure. The deuterium labeling is located on the aromatic ring of the phenylalanine residue.



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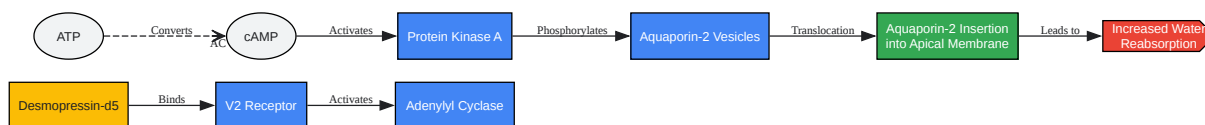
Caption: Schematic of **Desmopressin-d5** peptide sequence.

Mechanism of Action and Signaling Pathways

The biological activity of **Desmopressin-d5** is expected to be identical to that of Desmopressin. It primarily functions as a selective agonist for the vasopressin V2 receptor, which is predominantly expressed in the renal collecting ducts.[7] This interaction initiates a signaling cascade that leads to water reabsorption. Additionally, Desmopressin stimulates the release of coagulation factors from endothelial cells.

Antidiuretic Signaling Pathway

The binding of Desmopressin to the V2 receptor triggers a G-protein coupled signaling cascade, increasing water permeability in the kidney's collecting ducts.

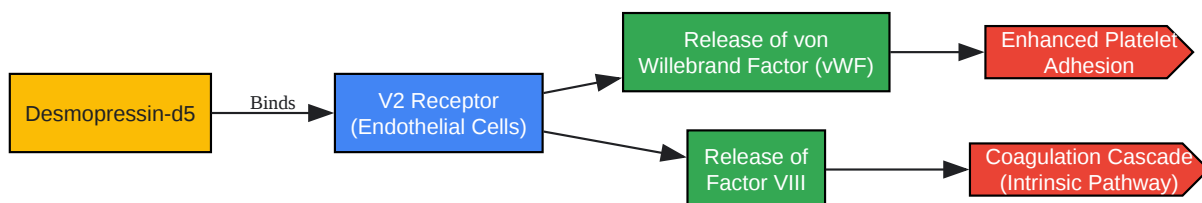


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Caption: V2 receptor signaling pathway of Desmopressin.

Hemostatic Action

Desmopressin also interacts with V2 receptors on endothelial cells, promoting the release of von Willebrand factor (vWF) and factor VIII, which are crucial for blood coagulation.[8]



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Caption: Hemostatic action of Desmopressin.

Experimental Protocols

The following are generalized protocols for the characterization of **Desmopressin-d5**. Specific parameters may require optimization.

Protocol for Peptide Identity and Isotopic Purity Confirmation by Mass Spectrometry

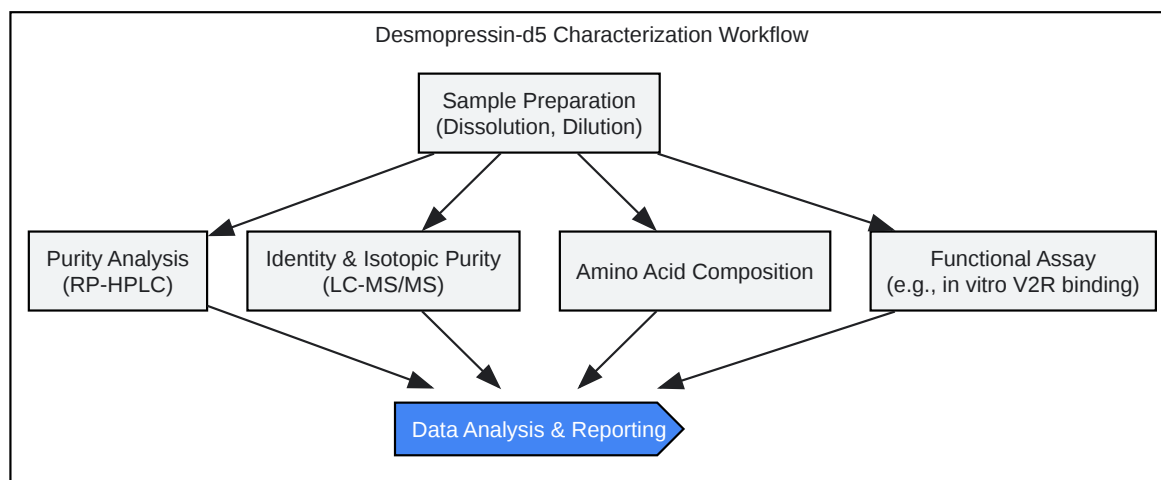
Objective: To confirm the amino acid sequence and determine the isotopic enrichment of **Desmopressin-d5**.

Methodology:

- Sample Preparation:
 - Dissolve **Desmopressin-d5** in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.
 - If necessary, perform a buffer exchange to a volatile buffer system.
- Mass Spectrometric Analysis:
 - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
 - Acquire full scan mass spectra in positive ion mode to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of **Desmopressin-d5**.
 - Perform tandem mass spectrometry (MS/MS) on the precursor ion. Fragment the peptide using collision-induced dissociation (CID) or a similar technique.
- Data Analysis:
 - Analyze the MS/MS spectrum to identify the b- and y-ion series. The fragmentation pattern will confirm the amino acid sequence.
 - Specifically, examine the fragment ions containing the phenylalanine residue to confirm the +5 Da mass shift due to deuterium labeling.
 - Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated peptide signals.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of **Desmopressin-d5**.



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Caption: General workflow for **Desmopressin-d5** characterization.

Synthesis and Quality Control

Desmopressin is typically synthesized using solid-phase peptide synthesis (SPPS), often employing Fmoc chemistry.[9] The synthesis involves the sequential addition of protected amino acids to a solid support, followed by cleavage from the resin, deprotection, and formation of the disulfide bond.[10] The synthesis of **Desmopressin-d5** would follow a similar route, with the incorporation of the deuterated phenylalanine amino acid at the appropriate step.

Quality control is critical and typically involves a suite of analytical techniques to ensure the identity, purity, and stability of the final product. These methods include:

- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.
- Mass Spectrometry (MS): To confirm the molecular weight and sequence.

- Amino Acid Analysis: To verify the amino acid composition.

This technical guide provides a foundational understanding of **Desmopressin-d5** for research and development purposes. For specific applications, further optimization of analytical methods and experimental protocols is recommended.

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